Pteryxin
Overview
Description
Pteryxin is a natural coumarin compound isolated from various species of the Peucedanum genus, which belongs to the Apiaceae family . This compound has been reported to possess multiple biological activities, including antioxidant, anti-inflammatory, and anti-obesity properties . This compound has also shown potential therapeutic effects in treating osteoporosis and diabetes .
Preparation Methods
Chemical Reactions Analysis
Pteryxin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
Chemistry: Pteryxin is used as a model compound to study the chemical properties and reactions of coumarins.
Biology: This compound has been shown to have cytoprotective effects on insulinoma cells by activating antioxidant enzymes via the Nrf2/ARE pathway.
Medicine: This compound has potential therapeutic applications in treating osteoporosis by inhibiting osteoclastogenesis and preventing bone loss.
Industry: This compound’s antioxidant and anti-inflammatory properties make it a potential candidate for use in the development of pharmaceuticals and nutraceuticals
Mechanism of Action
Pteryxin exerts its effects through various molecular targets and pathways. It activates the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes such as heme oxygenase-1, glutamate-cysteine ligase catalytic subunit, and superoxide dismutase . This compound also inhibits the NF-κB/MAPK signaling pathways, reducing the production of pro-inflammatory cytokines and reactive oxygen species . Additionally, this compound has been shown to inhibit the formation of the NLRP3 inflammasome, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Pteryxin is structurally similar to other coumarin compounds, such as khellactone and angelic acid . this compound is unique in its ability to modulate multiple signaling pathways, including the Nrf2/ARE and NF-κB/MAPK pathways . This multi-targeted approach makes this compound a promising candidate for the development of novel therapeutic agents. Similar compounds include:
Khellactone: Another coumarin compound with similar antioxidant properties.
Angelic Acid: A compound structurally related to this compound, known for its anti-inflammatory effects.
Decursin: A dipyranocoumarin with reported anti-cancer and anti-inflammatory activities.
This compound’s unique combination of antioxidant, anti-inflammatory, and cytoprotective properties sets it apart from these similar compounds, making it a valuable subject of ongoing research .
Properties
IUPAC Name |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-YRCPKEQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13161-75-6, 737005-97-9 | |
Record name | (+)-Pteryxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13161-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737005-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pteryxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PTERIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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